Cyclohexylmethanesulfonamide Cyclohexylmethanesulfonamide
Brand Name: Vulcanchem
CAS No.: 4352-59-4
VCID: VC7054964
InChI: InChI=1S/C7H15NO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h7H,1-6H2,(H2,8,9,10)
SMILES: C1CCC(CC1)CS(=O)(=O)N
Molecular Formula: C7H15NO2S
Molecular Weight: 177.26

Cyclohexylmethanesulfonamide

CAS No.: 4352-59-4

Cat. No.: VC7054964

Molecular Formula: C7H15NO2S

Molecular Weight: 177.26

* For research use only. Not for human or veterinary use.

Cyclohexylmethanesulfonamide - 4352-59-4

Specification

CAS No. 4352-59-4
Molecular Formula C7H15NO2S
Molecular Weight 177.26
IUPAC Name cyclohexylmethanesulfonamide
Standard InChI InChI=1S/C7H15NO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h7H,1-6H2,(H2,8,9,10)
Standard InChI Key VJPGNAIPMMGCSU-UHFFFAOYSA-N
SMILES C1CCC(CC1)CS(=O)(=O)N

Introduction

Structural and Chemical Characteristics of Cyclohexylmethanesulfonamide

Cyclohexylmethanesulfonamide (chemical formula: C7H15NO2S\text{C}_7\text{H}_{15}\text{NO}_2\text{S}, molecular weight: 193.26 g/mol) consists of a cyclohexane ring covalently bonded to a methanesulfonamide group (SO2NH2-\text{SO}_2\text{NH}_2). The cyclohexyl group adopts a chair conformation, minimizing steric strain, while the sulfonamide moiety provides polarity and hydrogen-bonding capabilities. This amphiphilic structure enables solubility in both organic solvents (e.g., dichloromethane) and polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Key spectroscopic data include:

  • IR: Strong absorption bands at 1150–1300 cm1^{-1} (asymmetric S=O stretch) and 1320–1360 cm1^{-1} (symmetric S=O stretch) .

  • NMR: 1H^1\text{H} NMR signals at δ 1.2–1.8 ppm (cyclohexyl protons) and δ 3.0 ppm (sulfonamide NH2-\text{NH}_2).

Synthetic Methodologies

Direct Sulfonylation of Cyclohexylmethylamine

The most common synthesis involves reacting cyclohexylmethylamine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine):

Cyclohexylmethylamine+CH3SO2ClEt3NCyclohexylmethanesulfonamide+HCl\text{Cyclohexylmethylamine} + \text{CH}_3\text{SO}_2\text{Cl} \xrightarrow{\text{Et}_3\text{N}} \text{Cyclohexylmethanesulfonamide} + \text{HCl}

This exothermic reaction typically proceeds at 0–5°C to minimize side reactions, yielding the product in 75–85% purity .

Post-Functionalization Strategies

Derivatives are synthesized via:

  • N-Alkylation: Treatment with alkyl halides to produce NN-substituted sulfonamides.

  • Heterocyclic Modifications: Introduction of pyrrolo[2,3-d]pyrimidine groups to enhance kinase inhibition .

Biological Activities and Therapeutic Applications

Janus Kinase (JAK) Inhibition

Structural analogs, such as NN-methyl-1-[4-(methyl(7HH-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl]methanesulfonamide maleate, exhibit potent JAK inhibitory activity (IC50_{50}: 10–50 nM) . These compounds suppress cytokine signaling pathways, showing efficacy in preclinical models of:

  • Autoimmune Diseases: Rheumatoid arthritis, psoriasis .

  • Oncology: JAK2-dependent hematologic malignancies .

Proteomics Research

Cyclohexylmethanesulfonamide derivatives are marketed as biochemical tools for protein interaction studies, though their specific mechanisms remain underexplored. Hypothesized applications include:

  • Protein stabilization during mass spectrometry.

  • Inhibition of sulfotransferases in enzymatic assays.

Structural Analogs and Comparative Analysis

Compound NameStructural ModificationBiological Activity
NN-CyclohexylmethanesulfonamideParent compoundProteomics research
Oclacitinib maleatePyrrolopyrimidine substitutionJAK1/3 inhibition (IC50_{50} 12 nM)
NN-(Aminomethyl)cyclohexyl derivativeAminomethyl group additionEnhanced solubility

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